molecular formula C12H15NO2 B13181099 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

Cat. No.: B13181099
M. Wt: 205.25 g/mol
InChI Key: QWVSGAROWZTHJS-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde is a chemical compound that features a benzaldehyde core substituted with a hydroxypyrrolidinyl group and a methyl group

Preparation Methods

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group on the pyrrolidine ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

4-(3-Hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.

    Benzaldehyde derivatives: These compounds share the benzaldehyde core and may undergo similar chemical reactions

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-6-11(3-2-10(9)8-14)13-5-4-12(15)7-13/h2-3,6,8,12,15H,4-5,7H2,1H3

InChI Key

QWVSGAROWZTHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)O)C=O

Origin of Product

United States

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